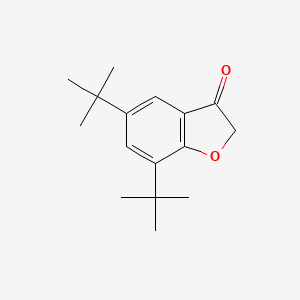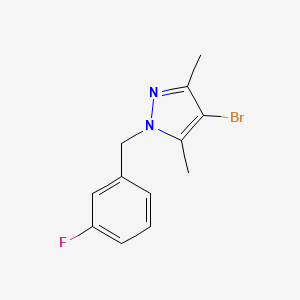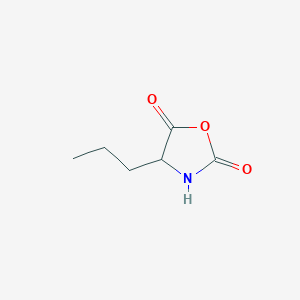
4-Propyloxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyloxazolidine-2,5-dione is a heterocyclic compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its utility in various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyloxazolidine-2,5-dione typically involves the reaction of 1,2-amino alcohols with carbonyl compounds. One common method is the cyclization of 1,2-amino alcohols with formaldehyde under acidic conditions . Another approach involves the use of molecular iodine and hydroxylamine in a one-pot reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Propyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can yield amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Functionalized oxazolidines.
Scientific Research Applications
4-Propyloxazolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-Propyloxazolidine-2,5-dione involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. This interaction is facilitated by the oxazolidine ring, which mimics the transition state of enzyme-catalyzed reactions .
Comparison with Similar Compounds
- 4-Propyl-1,3-oxazolidine-2,5-dione
- 2,5-Oxazolidinedione, 4-propyl-
Comparison: 4-Propyloxazolidine-2,5-dione is unique due to its specific substitution pattern on the oxazolidine ring. This substitution influences its reactivity and interaction with biological targets, making it distinct from other oxazolidine derivatives .
Properties
CAS No. |
29774-87-6 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
4-propyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-2-3-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9) |
InChI Key |
LLQDIFNIOZIFCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


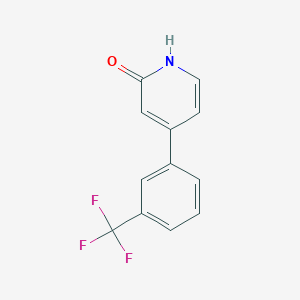
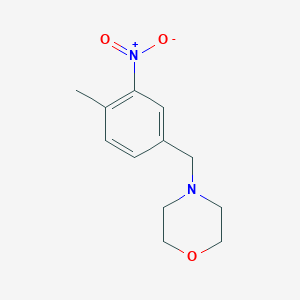
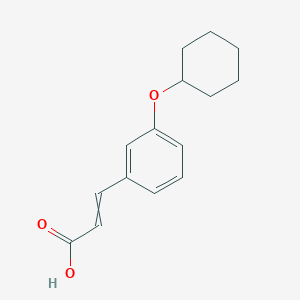
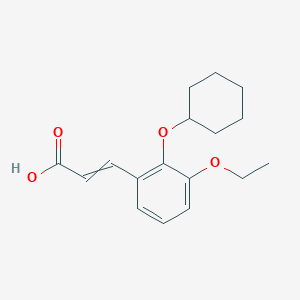
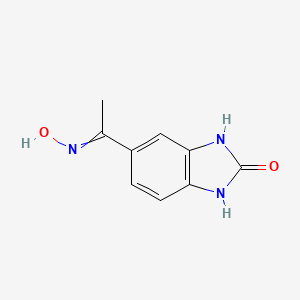
![1-bromo-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B11723494.png)
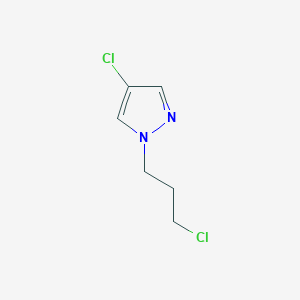
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723507.png)
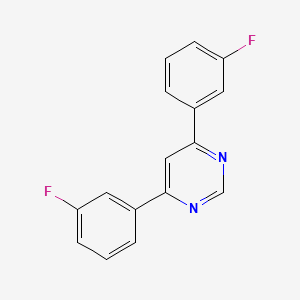
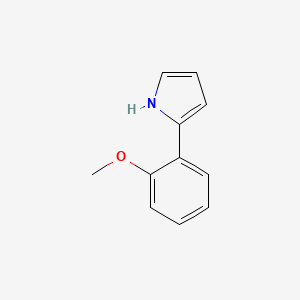
![5-Methoxy-3-[2-(3-methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-1H-indole](/img/structure/B11723535.png)
